molecular formula C9H12N3Na2O8P B13404840 [5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt

[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt

Cat. No.: B13404840
M. Wt: 367.16 g/mol
InChI Key: INTPYBRGLGSMRA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic methods. One common method involves the phosphorylation of cytidine by cytidine monophosphate kinase using adenosine triphosphate or guanosine triphosphate as phosphate donors . Another method involves the enzymatic preparation using CMP synthetase from CTP and Neu5Ac .

Industrial Production Methods

In industrial settings, cytidine 5’-monophosphate disodium salt is often produced through fermentation processes involving microbial strains that can synthesize nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Mechanism of Action

Cytidine 5’-monophosphate disodium salt exerts its effects primarily through its role as a nucleotide. It serves as a substrate for enzymes involved in the synthesis of RNA and DNA. The compound is phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for nucleic acid synthesis . It also acts as a nucleotide carrier for sugars, facilitating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-monophosphate disodium salt is unique due to its specific role in the synthesis of cytidine diphosphate and cytidine triphosphate, which are crucial for RNA and DNA synthesis. Its ability to act as a nucleotide carrier for sugars also sets it apart from other similar compounds .

Properties

IUPAC Name

disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTPYBRGLGSMRA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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